2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
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Overview
Description
2-{[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-6-PHENYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-6-PHENYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrrole ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the methoxyphenyl group: This step involves the use of a Friedel-Crafts acylation reaction.
Formation of the pyridyl cyanide moiety: This can be synthesized through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion.
Attachment of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-6-PHENYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanide and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-6-PHENYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-{[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-6-PHENYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}-6-PHENYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE shares similarities with other pyrrole and pyridine derivatives.
Compounds with similar functional groups: Such as those containing methoxyphenyl, trifluoromethyl, and cyanide groups.
Uniqueness
- The combination of these functional groups in a single molecule gives it unique chemical and physical properties.
- Its ability to undergo a variety of chemical reactions makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C24H16F3N3O3S |
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Molecular Weight |
483.5 g/mol |
IUPAC Name |
2-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H16F3N3O3S/c1-33-16-9-7-15(8-10-16)30-21(31)12-20(23(30)32)34-22-17(13-28)18(24(25,26)27)11-19(29-22)14-5-3-2-4-6-14/h2-11,20H,12H2,1H3 |
InChI Key |
IVZFXVRLZIYSBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C(=CC(=N3)C4=CC=CC=C4)C(F)(F)F)C#N |
Origin of Product |
United States |
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